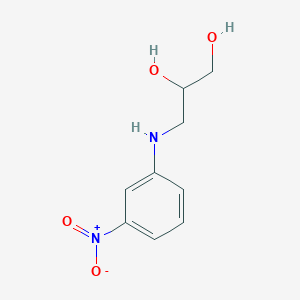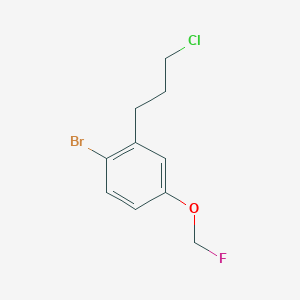
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H4F2I2 and a molecular weight of 379.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is a halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance the compound’s ability to bind to specific sites on target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and fluoromethyl groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-4-iodo-benzene: Lacks the fluoromethyl group and has only one iodine atom.
Uniqueness
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both fluorine and fluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
3-fluoro-1-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
VDJXCNMGSSAPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CF)I)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


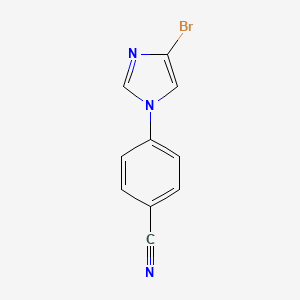
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
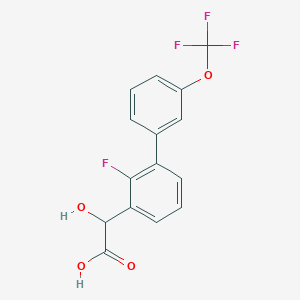

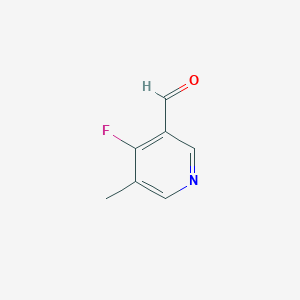

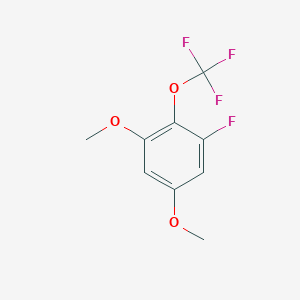


![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)

